2-Bromo-3-tetradecylthiophene
Overview
Description
Scientific Research Applications
Polymerization Processes
One significant application of 2-bromo-3-tetradecylthiophene and similar compounds is in polymerization processes. For example, the dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene has been successfully conducted using Herrmann's catalyst, resulting in high molecular weight and high regioregularity poly(3-hexylthiophene) in almost quantitative yield (Wang, Takita, Kikuzaki, & Ozawa, 2010).
Synthesis and Reactivity Studies
Various studies have focused on the synthesis and reactivity of thiophene derivatives. For instance, research on trihydrogermyl-substituted thiophenes demonstrates the potential for synthesizing complex organic compounds with unique properties (Riedmiller & Schmidbaur, 2000). Additionally, the synthesis of highly strained thiophenes, like 1,2,4,5-tetahydrodicyclobuta[b,d]thiophene, showcases the unusual reactivities due to ring strain, offering insights into novel organic compounds (Nakayama & Kuroda, 1993).
Photodynamic Therapy and Organic Electronics
Some derivatives of thiophenes, such as halogenated thieno[3, 2-b]thiophene fused BODIPYs, have shown potential in photodynamic therapy due to their photophysical properties and photocytotoxicity in certain cell lines (Sun et al., 2020). Moreover, functionalized linear acenes, including bromo- and hexyl-functionalized thiophenes, have been utilized in organic semiconductors, demonstrating high mobilities and effective thin-film transistor geometries (Tang et al., 2008).
Applications in Photovoltaic Devices
Compounds like α-bromo-ω-carboxystyryl poly(3-hexylthiophene) have been synthesized and used to functionalize nanoparticles for photovoltaic applications. Such studies indicate the potential of thiophene derivatives in improving the efficiency of solar cells (Boon et al., 2012).
properties
IUPAC Name |
2-bromo-3-tetradecylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-20-18(17)19/h15-16H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUPSYVDGUEWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736788 | |
Record name | 2-Bromo-3-tetradecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-tetradecylthiophene | |
CAS RN |
500199-09-7 | |
Record name | 2-Bromo-3-tetradecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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